Cas no 2138397-86-9 (1,1-diethoxyundec-2-yn-5-ol)
1,1-diethoxyundec-2-yn-5-ol Chemical and Physical Properties
Names and Identifiers
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- 1,1-diethoxyundec-2-yn-5-ol
- 2138397-86-9
- EN300-1117823
-
- Inchi: 1S/C15H28O3/c1-4-7-8-9-11-14(16)12-10-13-15(17-5-2)18-6-3/h14-16H,4-9,11-12H2,1-3H3
- InChI Key: CCRDHOJROJCPBN-UHFFFAOYSA-N
- SMILES: OC(CC#CC(OCC)OCC)CCCCCC
Computed Properties
- Exact Mass: 256.20384475g/mol
- Monoisotopic Mass: 256.20384475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 38.7Ų
1,1-diethoxyundec-2-yn-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1117823-0.05g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1117823-0.1g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1117823-0.25g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1117823-0.5g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1117823-1.0g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-1117823-2.5g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1117823-5.0g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-1117823-10.0g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 10g |
$3131.0 | 2023-05-24 | ||
| Enamine | EN300-1117823-1g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1117823-5g |
1,1-diethoxyundec-2-yn-5-ol |
2138397-86-9 | 95% | 5g |
$2110.0 | 2023-10-27 |
1,1-diethoxyundec-2-yn-5-ol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1,1-diethoxyundec-2-yn-5-ol
Exploring the Unique Properties and Applications of 1,1-diethoxyundec-2-yn-5-ol (CAS No. 2138397-86-9)
In the realm of specialty chemicals, 1,1-diethoxyundec-2-yn-5-ol (CAS No. 2138397-86-9) stands out as a versatile compound with a unique molecular structure. This acetylenic alcohol derivative has garnered significant attention in recent years due to its potential applications in organic synthesis, fragrance formulation, and material science. The compound's distinctive combination of an alkyne moiety and ethoxy groups makes it particularly valuable for click chemistry applications, a field that has seen exponential growth since the Nobel Prize in Chemistry 2022 was awarded for this groundbreaking approach.
The molecular architecture of 1,1-diethoxyundec-2-yn-5-ol features an 11-carbon chain with strategic functional group placements that enable diverse reactivity patterns. Researchers have particularly noted its utility as a building block for more complex molecular structures, especially in the development of bioactive compounds and specialty polymers. Recent studies in green chemistry have explored its potential as a sustainable intermediate, aligning with current industry trends toward environmentally friendly production methods.
One of the most searched questions regarding CAS 2138397-86-9 relates to its stability and storage conditions. Proper handling requires protection from moisture and oxidation, with recommended storage under inert atmosphere at controlled temperatures. The diethoxy protecting group in the molecule offers enhanced stability compared to simpler acetylenic alcohols, making it more practical for industrial applications while maintaining the desirable reactivity of the alkyne functionality.
In fragrance applications, 1,1-diethoxyundec-2-yn-5-ol serves as a precursor for various floral and woody notes, with perfumers valuing its ability to contribute both freshness and depth to scent compositions. The compound's gradual hydrolysis under specific conditions can release more volatile fragrance components, making it particularly useful in time-release fragrance systems - a technology gaining popularity in home care and personal care products.
The synthetic versatility of 1,1-diethoxyundec-2-yn-5-ol has made it a subject of numerous patent applications, particularly in the development of specialty coatings and adhesive formulations. Its ability to participate in both nucleophilic additions and transition metal-catalyzed coupling reactions provides chemists with multiple pathways for molecular design. Recent innovations in catalytic processes have significantly improved the efficiency of its production, addressing previous concerns about scalability.
Analytical characterization of CAS 2138397-86-9 typically involves a combination of GC-MS, NMR spectroscopy, and IR spectroscopy. The compound's distinctive spectral signatures, particularly the characteristic absorption of the alkyne group around 2100-2260 cm⁻¹ in IR spectra, make identification straightforward. Quality control protocols emphasize purity assessment, as even minor impurities can significantly impact performance in sensitive applications like pharmaceutical intermediates.
Recent advancements in flow chemistry have opened new possibilities for the safe and efficient handling of 1,1-diethoxyundec-2-yn-5-ol in continuous manufacturing processes. This aligns with the broader industry shift toward process intensification and automated synthesis platforms. The compound's compatibility with various heterogeneous catalysts has also been explored, potentially reducing reliance on precious metal catalysts in certain transformations.
From a regulatory perspective, 1,1-diethoxyundec-2-yn-5-ol currently falls under standard chemical handling guidelines in most jurisdictions. However, formulators should stay informed about evolving regulations concerning acetylenic compounds and protected alcohols. The growing emphasis on chemical transparency in consumer products has increased demand for detailed technical information about such specialty ingredients.
Looking forward, research directions for CAS 2138397-86-9 include exploration of its potential in supramolecular chemistry and smart materials. The compound's ability to participate in hydrogen bonding networks while maintaining structural rigidity makes it an interesting candidate for molecular recognition systems. Additionally, its application in liquid crystal formulations and self-healing polymers represents promising avenues for future development.
For researchers considering working with 1,1-diethoxyundec-2-yn-5-ol, it's worth noting that proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, like all chemicals it requires respectful handling. The growing body of literature on this compound suggests its importance will only increase as new applications continue to emerge across multiple scientific disciplines.
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